molecular formula C21H25NO4S B3019998 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine CAS No. 2097868-97-6

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine

Katalognummer B3019998
CAS-Nummer: 2097868-97-6
Molekulargewicht: 387.49
InChI-Schlüssel: NMEIVRHELQUXLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine involves several steps that are key to their potential pharmacological properties. In one study, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds was achieved, which were then evaluated for their antiinflammatory and analgesic activities . These compounds were synthesized using a process that included the Dieckmann cyclization, a method that is often used to form five or six-membered rings by intramolecular ester condensation. The study also involved extensive quantitative structure-activity relationship (QSAR) studies to correlate the analgesic and antiinflammatory potencies with the steric and hydrogen-bonding properties of the substituents .

Another study focused on the synthesis of a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s, which showed good antihypertensive activity . These compounds were synthesized and evaluated in various animal models, indicating the importance of the synthesis process in the development of potential antihypertensive agents .

Molecular Structure Analysis

The molecular structure of compounds in this class is crucial for their biological activity. The X-ray molecular structure analysis of one such compound, 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione, provided insights into the acylation of pyrrolidine-2,4-diones . This study demonstrated the importance of the 3-acyltetramic acid structure and the role of Lewis acids in the acylation process . The molecular structure analysis is essential for understanding the interaction of these compounds with biological targets and for the rational design of new compounds with improved pharmacological profiles.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are complex and require careful optimization. For instance, the acylation of pyrrolidine-2,4-diones was performed using acid chlorides of various types in the presence of Lewis acids, with boron trifluoride-diethyl ether being the most efficient . The study also noted that the quaternary ammonium enolates of 5-substituted pyrrolidine-2,4-diones could undergo isomerization during O-acylation with acid chlorides . Understanding these chemical reactions is critical for the development of new compounds and for improving the yields and purity of the synthesized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are directly related to their pharmacological potential. The QSAR studies mentioned in the first paper are an example of how the physical and chemical properties of the benzoyl substituents were correlated with the biological activities of the compounds. These properties are important for the compounds' bioavailability, distribution, metabolism, and excretion, which are all critical factors in drug development.

Eigenschaften

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-25-20-5-2-16(3-6-20)10-13-27(23,24)22-11-8-19(15-22)17-4-7-21-18(14-17)9-12-26-21/h2-7,14,19H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEIVRHELQUXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.